(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound features a benzo[d]thiazole core substituted with a 4-(dimethylamino)benzoyl imino group and a methyl ester side chain. The dimethylamino group is an electron-donating substituent, influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylamino)benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-21(2)14-10-8-13(9-11-14)18(24)20-19-22(12-17(23)25-3)15-6-4-5-7-16(15)26-19/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKVFFVZKORSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis, which is the production of melanin, a pigment found in the skin, hair, and eyes.
Mode of Action
The compound interacts with tyrosinase and inhibits its activity. It does this by forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase. This interaction prevents tyrosinase from catalyzing the oxidation of tyrosine to melanin, thereby inhibiting melanogenesis.
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway. By preventing the oxidation of tyrosine to melanin, the compound effectively reduces the production of melanin. This can have a significant impact on skin pigmentation and could potentially be used to treat pigmentation disorders.
Biological Activity
(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound with potential pharmacological applications. Its structure includes a thiazole ring and a dimethylamino group, which are often associated with biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activities, including its effects on cell proliferation, enzyme inhibition, and potential therapeutic uses.
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.44 g/mol
- IUPAC Name : methyl 2-[2-[4-(dimethylamino)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
The biological activity of this compound is primarily attributed to its ability to inhibit certain protein kinases and cell proliferation pathways. This compound has been shown to interact with various cellular targets, leading to apoptosis in tumor cells.
Inhibition of Cell Proliferation
Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that it effectively reduces the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Biological Activity Data
Case Study 1: Breast Cancer Cells
In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptosis .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an inhibitor of specific protein kinases involved in signal transduction pathways related to cancer cell growth. The compound demonstrated IC50 values in the micromolar range against several kinases, suggesting its potential as a therapeutic agent in kinase-targeted therapies .
Scientific Research Applications
The compound (Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, often referred to in scientific literature for its potential applications, has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its applications based on recent findings and documented case studies.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Studies have indicated that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a mechanism that could be exploited for targeted therapy .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of similar thiazole-containing compounds. The presence of the dimethylamino group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. In vitro studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Photodynamic Therapy
The compound's structural features may also lend themselves to applications in photodynamic therapy (PDT). PDT utilizes photosensitizing agents that produce reactive oxygen species upon light activation, leading to localized destruction of cancerous tissues. The incorporation of a benzoyl group could enhance the light absorption properties of the compound, making it suitable for PDT applications .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Photodynamic Therapy | Enhanced light absorption |
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating higher potency .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those observed for common antibiotics, suggesting that these compounds could be developed into new antimicrobial therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in benzoyl substituents, ester groups, and additional functional moieties. These variations critically impact physicochemical properties and reactivity:
Substituent Impact:
- Electron-Withdrawing Groups (e.g., nitro) : May improve stability in oxidative environments or facilitate electrophilic reactions .
- Alkoxy Chains (e.g., pentyloxy) : Enhance lipophilicity, affecting membrane permeability in biological systems .
Ester Group Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) typically confer higher lipophilicity compared to methyl esters, influencing bioavailability and metabolic stability.
Functional Group Additions
- Amino Groups: The aminothiazole derivative demonstrates utility as an antibiotic intermediate, highlighting the role of amino substituents in bioactivity.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and Z-configuration (e.g., imino proton at δ 8.2–8.5 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 438.12).
- X-ray crystallography : Resolves stereochemistry and crystal packing .
How can stereochemical ambiguities in the imino group be resolved?
Q. Advanced
- NOESY NMR : Detects spatial proximity between the imino proton and adjacent aromatic protons.
- X-ray diffraction : Directly visualizes the Z-configuration around the C=N bond, as seen in analogous thiazole derivatives .
What biological activities are associated with this compound’s structural motifs?
Basic
The benzo[d]thiazole core and dimethylamino group suggest:
- Antimicrobial activity : Via disruption of bacterial cell membranes.
- Enzyme inhibition : The benzoyl-imino group may block kinase or protease active sites .
How should structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent variation : Replace the dimethylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- In vitro assays : Test modified analogs against cancer cell lines (e.g., MTT assay) or microbial cultures.
- Computational docking : Predict binding affinity to targets like COX-2 or β-lactamases using AutoDock Vina .
How can contradictory stability data under varying pH conditions be addressed?
Q. Advanced
- Comparative stability studies : Incubate the compound at pH 2–12 and monitor degradation via HPLC.
- Kinetic analysis : Calculate hydrolysis rates of the ester and imino groups under acidic/basic conditions .
What are the key physicochemical properties of this compound?
Q. Basic
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₀N₃O₃S |
| Molecular weight | 438.12 g/mol |
| Stereochemistry | Z-configuration at C=N bond |
| Solubility | DMSO-soluble, aqueous-limited |
Which computational methods predict target interactions and pharmacokinetics?
Q. Advanced
- Molecular docking : Identify binding poses with proteins (e.g., PDB: 1M17) using Schrödinger Suite.
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS.
- ADMET prediction : Use SwissADME to estimate bioavailability and CYP450 interactions .
What experimental strategies address poor metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
